molecular formula C11H17NO B2506758 N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide CAS No. 2224425-20-9

N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide

Cat. No.: B2506758
CAS No.: 2224425-20-9
M. Wt: 179.263
InChI Key: NAGYUXKYKLTJBD-UHFFFAOYSA-N
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Description

N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring with a methylene group and a prop-2-enamide functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound. This reaction typically requires thermal conditions, around 80°C, to facilitate the formation of the Schiff base, followed by the addition of secondary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to vacuum distillation to isolate the desired product from the aqueous reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

N-[(4-methylidenecyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-11(13)12-8-10-6-4-9(2)5-7-10/h3,10H,1-2,4-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGYUXKYKLTJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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